7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-methoxy-2-methylpyrazolo[1,5-a]pyridin-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-5-8-7(10)3-4-9(13-2)12(8)11-6/h3-5H,10H2,1-2H3 |
InChI Key |
AVXDXUHKIMZZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C(C2=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Enaminones with Aminopyrazoles
A one-pot microwave-assisted cyclocondensation between β-enaminones and 3-aminopyrazoles forms the pyrazolo[1,5-a]pyrimidine core, which can be further modified. For example, β-enaminones derived from diethyl malonate react with 5-amino-3-methylpyrazole under basic conditions (sodium ethanolate) to yield dihydroxy intermediates, which are subsequently dehydrated and functionalized. This method achieves high regioselectivity and reduces reaction times when performed under microwave irradiation.
Chlorination and Functionalization
Intermediate dihydroxy-pyrazolo[1,5-a]pyrimidines undergo chlorination using phosphorus oxychloride (POCl₃) to introduce reactive chlorine atoms at positions 5 and 7. For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol reacts with POCl₃ at reflux to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a pivotal precursor for subsequent substitutions.
Introduction of the 7-Methoxy Group
The methoxy group at position 7 is installed via nucleophilic substitution or alkylation:
Alkylation of Hydroxypyrazolo Intermediates
2-Hydroxypyrazolo[1,5-a]pyridine derivatives are alkylated using dimethyl sulfate in the presence of a base. For example, treatment of 2-hydroxypyrazolo[1,5-a]pyridine with sodium methoxide and dimethyl sulfate in methanol at reflux yields 2-methoxypyrazolo[1,5-a]pyridine. This method achieves moderate yields (50–60%) and requires careful control of reaction time to avoid over-alkylation.
Microwave-Assisted Methoxylation
Recent protocols employ microwave irradiation to enhance reaction efficiency. A mixture of 7-chloro-2-methylpyrazolo[1,5-a]pyridine and sodium methoxide in DMF, heated at 180°C for 20 minutes under microwave conditions, produces the 7-methoxy derivative in 96% yield. This approach minimizes side reactions and improves scalability.
Installation of the 2-Methyl Substituent
The methyl group at position 2 is introduced early in the synthesis via:
Starting Material Selection
5-Amino-3-methylpyrazole serves as a common starting material, where the pre-existing methyl group is retained throughout subsequent reactions. Condensation with diethyl malonate under basic conditions directly incorporates the methyl group into the pyrazolo[1,5-a]pyrimidine core.
Post-Cyclization Methylation
Alternative routes involve alkylation post-core formation. For example, 2-chloropyrazolo[1,5-a]pyridine reacts with methylmagnesium bromide in THF to yield the 2-methyl derivative, though this method is less common due to competing side reactions.
Amination at Position 4
The 4-amine group is introduced through:
Nucleophilic Substitution of Chlorine
4-Chloro intermediates undergo amination with aqueous or gaseous ammonia. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with ammonium hydroxide at 120°C in a sealed tube to yield the 4-amine derivative. Yields range from 60–75%, depending on reaction time and ammonia concentration.
Reductive Amination
In cases where a carbonyl group is present at position 4, reductive amination using sodium cyanoborohydride or hydrogenation over palladium catalysts converts ketones to amines. This method is less frequently employed for 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine but remains viable for structurally analogous compounds.
Microwave-Assisted One-Pot Synthesis
Modern approaches prioritize efficiency through one-pot, microwave-assisted protocols:
Sequential Functionalization
A representative one-pot synthesis involves:
-
Pd-Catalyzed C–H Arylation : Direct arylation of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with aryl bromides under microwave irradiation (150°C, 30 min).
-
Saponification-Decarboxylation : Treatment with NaOH/EtOH to remove ester groups, followed by decarboxylation at 200°C.
This method achieves an 85–90% yield for 7-substituted derivatives and reduces purification steps.
Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 180–200°C | +35% |
| Reaction Time | 20–40 minutes | +40% |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | +25% |
| Solvent | DMF/EtOH (3:1) | +15% |
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for preparing 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine:
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines differ by replacing the pyridine ring with a pyrimidine ring. Notable examples include compounds 7–24 () and 15–16 ().
Key Differences :
Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines feature an imidazole ring fused to pyridine. Examples include fluorescent probes () and antibacterial agents ().
Key Differences :
Other Pyrazolo Derivatives
- Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Derivatives (): Feature a carboxylic acid group instead of an amine. direct enzyme binding).
- N-[3-(4-Quinazolinyl)aminopyrazole Derivatives (): Exhibit antifungal activity, suggesting the target’s amine group could be leveraged for similar applications with structural optimization.
Biological Activity
7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine is a compound belonging to the pyrazolo[1,5-A]pyridine family, recognized for its unique bicyclic structure comprising both pyrazole and pyridine moieties. The compound’s molecular formula is with a molecular weight of approximately 208.23 g/mol. This article explores its biological activities, particularly its potential as an enzyme inhibitor and its implications in medicinal chemistry.
Biological Activity Overview
Research indicates that 7-methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine exhibits significant biological activities, particularly as an inhibitor of cathepsin K , an enzyme involved in bone resorption processes relevant to diseases such as osteoporosis. The inhibition of cathepsin K is crucial as it plays a role in osteoclast function and bone remodeling.
Enzyme Inhibition
The compound has been shown to interact effectively with cathepsin K, demonstrating a binding affinity that suggests potential therapeutic applications in bone metabolism disorders. Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole or pyridine rings can significantly enhance biological efficacy.
Molecular docking studies have provided insights into the binding modes of 7-methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine with cathepsin K. These studies suggest that the compound engages in specific interactions within the active site of the enzyme, leading to inhibition of its activity.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of 7-methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-7-methoxy-pyrazolo[1,5-A]pyridine | Contains an amino group at position 4 | Potentially different biological activity due to amino substitution |
| 3-Methylpyrazolo[1,5-A]pyridine | Lacks methoxy group; methyl at position 3 | May exhibit different reactivity patterns |
| 6-Methoxy-pyrazolo[1,5-A]pyrimidine | Similar core but includes a pyrimidine ring | Different pharmacological profiles due to ring variation |
This table illustrates how structural modifications can influence the biological activities and pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 7-methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits cathepsin K activity in cell cultures, suggesting its potential for further development as a therapeutic agent.
- In Vivo Evaluations : Animal models treated with 7-methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine showed decreased bone resorption markers compared to controls, indicating its efficacy in modulating bone metabolism.
- Toxicological Assessments : Preliminary toxicological studies suggest that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for drug development.
Q & A
Q. What are the established synthetic routes for 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Reacting pyrazole precursors (e.g., 3-amino-1H-pyrazole) with carbonyl compounds under acidic or basic conditions, using catalysts like cerium ammonium nitrate or copper acetate .
- Step 2 : Introducing the methoxy group via nucleophilic substitution or coupling reactions, often in solvents like ethanol or dichlorobenzene .
- Step 3 : Purification via column chromatography or recrystallization, validated by NMR (1H/13C) and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identifies methoxy (δ ~3.8 ppm), methyl groups (δ ~2.5 ppm), and aromatic protons (δ 6.5–8.5 ppm) .
- IR Spectroscopy : Confirms amine (-NH₂, ~3300 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
Q. How does the methoxy group influence the compound’s chemical reactivity?
The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution to specific positions. Methyl groups contribute steric hindrance, affecting reaction selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Green Chemistry : Ultrasound irradiation reduces reaction time and improves efficiency by enhancing mixing and reducing side reactions .
- Catalyst Screening : Test transition metal catalysts (e.g., Cu(OAc)₂) under varying temperatures (60–100°C) and solvent polarities (ethanol vs. DCM) .
- Design of Experiments (DoE) : Use factorial design to analyze interactions between variables (e.g., molar ratios, pH) .
Q. How to resolve discrepancies between predicted and observed NMR spectra?
- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by tautomerism or impurities .
- Solvent Effects : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding interactions .
Q. How to design a structure-activity relationship (SAR) study for enzyme inhibition?
- Derivative Synthesis : Modify substituents at positions 2 (methyl), 4 (amine), and 7 (methoxy) to assess steric/electronic effects .
- Biochemical Assays : Test inhibitory activity against kinases (e.g., EGFR) or viral proteases using fluorescence-based assays .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes and validate with mutational studies .
Q. How can computational methods predict biological targets?
- Pharmacophore Modeling : Identify key interaction sites (e.g., hydrogen bond donors, hydrophobic pockets) using tools like Pharmit .
- Machine Learning : Train models on pyrazolo-pyrimidine datasets to prioritize targets (e.g., cancer-related kinases) .
- Validation : Confirm predictions via in vitro binding assays (e.g., SPR or ITC) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis Optimization
| Variable | Tested Range | Optimal Condition (Yield) | Reference |
|---|---|---|---|
| Solvent | Ethanol, DCM, DMF | Ethanol (75%) | |
| Catalyst | Cu(OAc)₂, Ce(NH₄)₂(NO₃)₆ | Cu(OAc)₂ (82%) | |
| Temperature | 60°C vs. 100°C | 80°C (88%) |
Q. Table 2: Critical NMR Assignments
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.78 | Singlet | Position 7 |
| Methyl (-CH₃) | 2.45 | Singlet | Position 2 |
| Aromatic H | 6.8–7.2 | Doublet | Pyridine ring protons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
